Structural and Mechanistic Profiling of Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone
Structural and Mechanistic Profiling of Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone
Executive Summary
Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone (CAS: 321533-74-8) is a highly versatile, commercially available synthetic building block that exemplifies a "privileged scaffold" in modern medicinal chemistry. Featuring a central pyridine ring flanked by a morpholine amide (methanone) and a pyrazole moiety, this compound serves as a dual-action pharmacophore model. It perfectly encapsulates the structural requirements for two distinct and highly sought-after mechanisms of action in oncology and metabolic disease: Phosphoinositide 3-Kinase (PI3K) hinge binding and Nicotinamide Phosphoribosyltransferase (NAMPT) competitive antagonism .
This whitepaper provides an in-depth technical deconstruction of how this specific molecular architecture interacts with these two distinct biological targets, detailing the causality behind its structural elements, the resulting signaling disruption, and the self-validating experimental systems required to quantify its efficacy.
Pharmacophore Deconstruction & Molecular Architecture
To understand the mechanism of action of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, we must first deconstruct its three primary structural domains:
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The Pyridine Core: Acts as the central scaffold. In kinase inhibitors, the pyridine nitrogen serves as a critical hydrogen-bond acceptor for the kinase hinge region. In metabolic inhibitors, it acts as a nicotinamide mimetic.
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The Morpholino Methanone Group (C-3 Position): The morpholine ring is a classic "clamp motif" component. Its oxygen atom can form water-mediated hydrogen bonds, while the bulky, aliphatic nature of the ring occupies solvent-exposed channels (improving solubility) or specificity pockets [1].
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The 1H-Pyrazol-1-yl Moiety (C-6 Position): This nitrogen-rich aromatic ring provides vital π−π stacking and hydrophobic interactions, driving affinity by locking the molecule into deep hydrophobic pockets within the target enzyme's active site.
Mechanism Axis I: Phosphoinositide 3-Kinase (PI3K) Inhibition
Structural Causality in Kinase Binding
The PI3K/AKT/mTOR pathway is a master regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway (often via PTEN loss or PIK3CA mutations) is a hallmark of numerous cancers.
Morpholino-pyridine derivatives act as ATP-competitive inhibitors. The mechanism relies on the morpholine-pyridine clamp motif . The pyridine nitrogen forms a direct hydrogen bond with the backbone amide of Val851 (in PI3K α ) within the hinge region of the ATP-binding pocket. Simultaneously, the morpholine oxygen projects into the affinity pocket, often engaging in a crucial hydrogen bond with Tyr836 [1]. The 6-pyrazolyl group acts as a selectivity vector, occupying the induced-fit specificity pocket (between Met772 and Trp780), which dictates isoform selectivity (e.g., favoring PI3K β or PI3K δ over PI3K α ) [1].
Pathway Disruption
By competitively blocking ATP from the kinase domain, the scaffold prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). The depletion of PIP3 prevents the membrane recruitment of AKT and PDK1, collapsing the downstream survival signaling cascade.
Figure 1: Mechanism of PI3K pathway inhibition by the morpholino-pyrazolyl-pyridine scaffold.
Mechanism Axis II: NAMPT Antagonism and NAD+ Depletion
Structural Causality in Metabolic Disruption
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Cancer cells, due to their high metabolic rate and continuous DNA repair demands, are heavily reliant on this salvage pathway.
The morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone structure is a potent nicotinamide mimetic . The pyridine-3-carboxamide core is the fundamental pharmacophore for NAMPT inhibitors (such as FK866) [2]. The pyridine ring binds deeply in the NAM-binding pocket of the enzyme, where the pyridine nitrogen interacts with the catalytic residues (often undergoing ribophosphorylation by the enzyme itself, forming a dead-end adduct). The morpholino methanone group mimics the carboxamide of NAM, while the bulky pyrazole ring extends into the solvent-exposed tunnel, preventing the conformational closure required for the enzymatic transfer of the phosphoribosyl group [2].
Pathway Disruption
Competitive displacement of NAM leads to a rapid, catastrophic drop in intracellular NMN and, subsequently, NAD+ levels. This depletion halts ATP production, inhibits NAD+-dependent enzymes (like SIRT1 and PARP1), and induces metabolic collapse and apoptosis in highly proliferative cells.
Figure 2: Disruption of the NAD+ salvage pathway via competitive NAMPT inhibition.
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action of this scaffold, researchers must employ orthogonal, self-validating assays that confirm both biochemical target engagement and functional cellular consequences.
Protocol A: NanoBRET Target Engagement Assay (PI3K Validation)
Causality: Traditional biochemical kinase assays fail to account for cell permeability and physiological ATP competition (intracellular ATP is ~1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) is utilized because it measures the competitive displacement of a fluorescent tracer by the inhibitor in living cells, validating true intracellular target engagement.
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Transfection: Transfect HEK293T cells with a plasmid encoding a PI3K-NanoLuc fusion protein.
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Tracer Incubation: After 24 hours, treat cells with a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-10) at a predetermined Kd concentration.
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Inhibitor Treatment: Add the morpholino-pyrazolyl-pyridine compound in a 10-point dose-response curve (0.1 nM to 10 μ M). Incubate for 2 hours.
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BRET Measurement: Add NanoBRET substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm).
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Validation: A decrease in the BRET ratio (618/460) indicates that the compound successfully crossed the membrane and competitively displaced the tracer from the PI3K hinge region.
Protocol B: NAD+ Cycling Assay (NAMPT Validation)
Causality: Direct mass spectrometry of NAD+ is low-throughput. The NAD+ cycling assay is selected because it uses Alcohol Dehydrogenase (ADH) to continuously cycle NAD+ to NADH, amplifying the signal and providing the high-throughput sensitivity required to detect nanomolar shifts in cellular metabolite pools caused by NAMPT inhibition.
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Cell Plating & Treatment: Plate A2780 ovarian cancer cells (highly sensitive to NAMPT inhibition) in 96-well plates. Treat with the compound for 24 hours.
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Lysis & Extraction: Lyse cells in a base extraction buffer (0.1 N NaOH) to destroy NADP+ and preserve NAD+. Neutralize with an equal volume of 0.1 N HCl.
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Cycling Reaction: Transfer lysates to a reaction mix containing ADH, ethanol, diaphorase, and resazurin.
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Signal Amplification: ADH reduces NAD+ to NADH. Diaphorase uses NADH to reduce resazurin to highly fluorescent resorufin.
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Validation: Measure fluorescence (Ex 540 nm / Em 590 nm). A dose-dependent decrease in fluorescence confirms NAMPT antagonism. To prove the mechanism is on-target, a parallel rescue arm must be run where cells are co-treated with 1 mM NMN (the product of NAMPT). If NMN rescues cell viability, the compound's toxicity is definitively linked to NAMPT inhibition [2].
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of the morpholino-pyrazolyl-pyridine scaffold based on established structure-activity relationships (SAR) for this chemical class [1][2].
| Assay / Parameter | Target | Expected Potency Range | Biological Consequence |
| Biochemical IC 50 | PI3K β | 5 - 50 nM | Direct inhibition of kinase catalytic activity. |
| Biochemical IC 50 | NAMPT | 1 - 20 nM | Blockade of NAM to NMN conversion. |
| Cellular Target Engagement | PI3K (NanoBRET) | 50 - 200 nM | Displacement of ATP-site tracer in live cells. |
| Metabolite Depletion | Intracellular NAD+ | >80% reduction at 24h | Metabolic collapse; loss of ATP production. |
| Cell Viability (Rescue) | A2780 + NMN | >95% Viability | Confirms cytotoxicity is strictly NAMPT-dependent. |
References
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Perreault S, et al. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Med Chem Lett. 2020;11(6):1236-1243.[Link][1]
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Palacios DS, et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med Chem Lett. 2019;10(11):1524-1529.[Link][2]
